molecular formula C15H22ClNO B312614 2-chloro-N-octylbenzamide

2-chloro-N-octylbenzamide

Cat. No.: B312614
M. Wt: 267.79 g/mol
InChI Key: WGRXJVIEUFBCJX-UHFFFAOYSA-N
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Description

2-Chloro-N-octylbenzamide is a benzamide derivative featuring a chloro substituent at the ortho position of the benzoyl ring and an octyl chain attached to the amide nitrogen. The octyl chain confers lipophilicity, which may influence solubility, crystallinity, and biological interactions.

Properties

Molecular Formula

C15H22ClNO

Molecular Weight

267.79 g/mol

IUPAC Name

2-chloro-N-octylbenzamide

InChI

InChI=1S/C15H22ClNO/c1-2-3-4-5-6-9-12-17-15(18)13-10-7-8-11-14(13)16/h7-8,10-11H,2-6,9,12H2,1H3,(H,17,18)

InChI Key

WGRXJVIEUFBCJX-UHFFFAOYSA-N

SMILES

CCCCCCCCNC(=O)C1=CC=CC=C1Cl

Canonical SMILES

CCCCCCCCNC(=O)C1=CC=CC=C1Cl

Pictograms

Corrosive; Irritant; Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Structural and Conformational Features

  • Amide Group Geometry : The trans conformation of the N–H and C=O bonds in the amide group is consistent across analogs such as 2-chloro-N-phenylbenzamide and 2-chloro-N-(2-chlorophenyl)benzamide (bond lengths: ~1.35–1.40 Å for C=O, ~1.46 Å for C–N) .
  • Substituent Effects: Alkyl Chain Length: The octyl chain in 2-chloro-N-octylbenzamide introduces greater hydrophobicity compared to shorter-chain analogs like N-(2-ethylhexyl)benzamide (). Chlorine Position: Moving the chloro substituent to the para position (e.g., 4-chloro-N-o-tolylbenzamide) alters electronic properties, affecting dipole moments and hydrogen-bonding capacity .

Physical Properties

  • Crystallinity : Derivatives with ortho-methyl or methoxy groups (e.g., 2-methyl-N-o-tolylbenzamide , 4-chloro-N-(2-methoxyphenyl)benzamide ) exhibit defined crystalline structures stabilized by N–H···O hydrogen bonds and C–H···π interactions . In contrast, the octyl chain in this compound may reduce crystallinity, favoring amorphous or liquid states.
  • Solubility: Longer alkyl chains (e.g., octyl) enhance solubility in nonpolar solvents compared to analogs with aryl or shorter alkyl groups (e.g., 2-chloro-N,N-dimethylbenzamide) .

Chemical Reactivity

  • Electrophilic Substitution : The electron-withdrawing chloro group directs further substitution to the meta position. This reactivity is shared with analogs like 2-chloro-N-(cyclopentyl(phenyl)methyl)benzamide .
  • Hydrogen Bonding : The amide N–H in this compound can participate in hydrogen bonding, similar to 2-methyl-N-o-tolylbenzamide , but steric hindrance from the octyl chain may limit intermolecular interactions .

Data Table: Key Comparisons

Compound Name Substituents Key Features References
This compound Cl (ortho), C₈H₁₇ (N) High lipophilicity; potential amorphous state
2-Chloro-N-phenylbenzamide Cl (ortho), Ph (N) Trans amide conformation; crystalline
4-Chloro-N-o-tolylbenzamide Cl (para), o-tolyl (N) Defined crystal packing; N–H···O bonds
N-(2-Ethylhexyl)benzamide C₆H₁₃ (N) Limited toxicity data; industrial R&D use
2-Chloro-N,N-dimethylbenzamide Cl (ortho), Me₂ (N) Enhanced solubility in polar solvents

Research Implications and Gaps

  • Synthetic Applications : The octyl chain in this compound could improve compatibility in polymer matrices or lipid-based drug delivery systems.
  • Data Deficiencies : Critical gaps exist in toxicity (e.g., PBT/vPvB assessments) and detailed spectroscopic characterization (e.g., UV/IR profiles) .

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